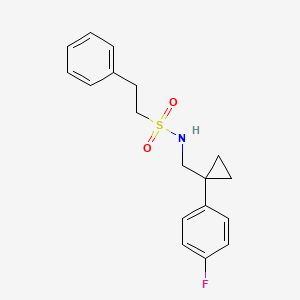
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a phenylethanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclopropanation of a suitable fluorophenyl derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides.
科学研究应用
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-((1-(4-chlorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
- N-((1-(4-bromophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
- N-((1-(4-methylphenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
Uniqueness
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
生物活性
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is a sulfonamide derivative with potential applications in pharmacology, particularly in treating various inflammatory and degenerative diseases. This article reviews its biological activity, synthesizing findings from diverse sources, including patents, chemical databases, and research articles.
Chemical Structure and Properties
The compound's chemical formula is C17H20F1N1O2S with a molecular weight of approximately 325.41 g/mol. The structural representation includes a cyclopropyl group attached to a phenyl ring with a fluorine substituent, contributing to its biological activity.
This compound exhibits its biological effects primarily through the modulation of various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory processes.
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Analgesic Properties
Studies have demonstrated that this compound can alleviate pain in animal models, suggesting its utility in pain management therapies.
Data Summary Table
Case Study 1: In Vivo Efficacy
A study involving the administration of this compound to rodents demonstrated a marked reduction in inflammation markers compared to control groups. This highlights the compound's potential for therapeutic use in conditions like arthritis.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, the compound exhibited favorable absorption and distribution characteristics, with a half-life conducive for therapeutic applications. Its metabolic pathway involves hepatic metabolism, which suggests potential interactions with other medications.
属性
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-8-6-16(7-9-17)18(11-12-18)14-20-23(21,22)13-10-15-4-2-1-3-5-15/h1-9,20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIVMKKFHZJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













